molecular formula C9H8Cl2O3 B6330930 Methyl 2,5-dichloro-3-methoxybenzoate CAS No. 165377-90-2

Methyl 2,5-dichloro-3-methoxybenzoate

Cat. No.: B6330930
CAS No.: 165377-90-2
M. Wt: 235.06 g/mol
InChI Key: LXFFJZLHTMOKFP-UHFFFAOYSA-N
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Description

Methyl 2,5-dichloro-3-methoxybenzoate is an organic compound with the molecular formula C9H8Cl2O3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 3 is replaced by a methoxy group. This compound is used in various chemical syntheses and has applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,5-dichloro-3-methoxybenzoate can be synthesized through the esterification of 2,5-dichloro-3-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2,5-dichloro-3-methoxybenzoate is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of methyl 2,5-dichloro-3-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in microbial degradation studies, the compound is metabolized by specific enzymes that cleave the ester bond, leading to the formation of intermediate products that are further processed by the microorganism .

Comparison with Similar Compounds

Uniqueness: Methyl 2,5-dichloro-3-methoxybenzoate is unique due to the presence of both chlorine and methoxy substituents on the benzene ring, which imparts distinct chemical reactivity and physical properties compared to its analogs. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

methyl 2,5-dichloro-3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3/c1-13-7-4-5(10)3-6(8(7)11)9(12)14-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFFJZLHTMOKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1Cl)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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